molecular formula C10H15NO B14544733 5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine CAS No. 62039-68-3

5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14544733
CAS No.: 62039-68-3
M. Wt: 165.23 g/mol
InChI Key: RPQHPUHQFJXBBT-UHFFFAOYSA-N
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Description

5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine is a heterocyclic compound that features a pyridine ring substituted with butyl and methyl groups, as well as an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylpyridine with butyl halides in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the butyl and oxo groups, making it less versatile in certain applications.

    5-Butylpyridine: Does not have the methyl and oxo groups, limiting its reactivity.

    2-Methyl-1-oxo-1lambda~5~-pyridine: Similar but lacks the butyl group, affecting its physical and chemical properties.

Uniqueness

5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both butyl and methyl groups, along with the oxo functionality, allows for a wide range of chemical modifications and biological interactions.

Properties

CAS No.

62039-68-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-butyl-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H15NO/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8H,3-5H2,1-2H3

InChI Key

RPQHPUHQFJXBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C[N+](=C(C=C1)C)[O-]

Origin of Product

United States

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